molecular formula C14H19NO2 B12524392 (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide CAS No. 652993-74-3

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide

Cat. No.: B12524392
CAS No.: 652993-74-3
M. Wt: 233.31 g/mol
InChI Key: FFKCFMAAZJMEOH-CYBMUJFWSA-N
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Description

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a dimethylamine group, and a phenyl group attached to a hex-3-enamide backbone. Its stereochemistry is defined by the (6R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hex-3-enamide Backbone: This step involves the preparation of the hex-3-enamide backbone through a series of reactions, such as aldol condensation and subsequent dehydration.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Attachment of the Dimethylamine Group: The dimethylamine group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.

    Addition of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Dimethylamine in ethanol, thiol in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted amides or thiol derivatives.

Scientific Research Applications

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-6-Hydroxynorketamine: A metabolite of ketamine with similar hydroxyl and amide groups.

    N,N-Dimethyl-3-phenylpropanamide: Shares the dimethylamine and phenyl groups but lacks the hydroxyl group.

    6-Phenylhexanamide: Similar backbone structure but lacks the hydroxyl and dimethylamine groups.

Uniqueness

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is unique due to its specific (6R) stereochemistry and the presence of both hydroxyl and dimethylamine groups. This combination of functional groups and stereochemistry contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

652993-74-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide

InChI

InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m1/s1

InChI Key

FFKCFMAAZJMEOH-CYBMUJFWSA-N

Isomeric SMILES

CN(C)C(=O)CC=CC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

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